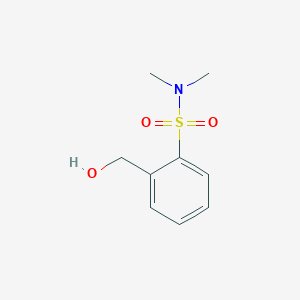

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Scientific Research Applications

Overview of Sulfonamides in Medicinal Chemistry

Sulfonamides, including 2-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, have garnered attention due to their versatile biological activities. They have been extensively studied for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The simple synthesis of sulfonamides allows for a variety of derivatives to be produced, offering a broad spectrum of medicinal applications. The sulfonamide group, acting as a bioisostere for carboxyl, phenolic hydroxyl, and amide groups, has led to the development of molecules with significant antibacterial activity. This review highlights the importance of sulfonamides in medicinal chemistry, emphasizing their role in drug planning and synthesis for future pharmaceuticals (Azevedo-Barbosa et al., 2020).

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds, recognized for their bacteriostatic properties, have found application in various therapeutic areas beyond their traditional use as antibiotics. Their role has expanded into the treatment of diseases such as cancer, glaucoma, inflammation, and even Alzheimer's disease, showcasing their versatility as pharmaceutical agents. This patent review underscores the continued relevance of primary sulfonamides, which lead to the creation of valuable drugs and candidates for a wide range of conditions, highlighting the innovative potential of these compounds in drug development (Gulcin & Taslimi, 2018).

Recent Advances in Sulfonamide-Based Chemistry

Recent research has focused on the development of sulfonamide derivatives, exploring their broad bioactive spectrum and potential as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. This comprehensive review systematically summarizes recent advances in sulfonamide-based medicinal chemistry, highlighting the significant development value and active research in this field. The aim is to inspire the design of new drug molecules with broad spectrum, high activity, and low toxicity, providing a foundation for future medicinal applications of sulfonamide compounds (Shichao et al., 2016).

Sulfonamides: Patent Overview and Future Directions

The patent landscape from 2008 to 2012 highlights the exploration of sulfonamides as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and multi-targeted receptor tyrosine kinase inhibitors, including pazopanib, which targets VEGFR and PDGFR among others. This review indicates a constant need for novel sulfonamides to act as selective drugs for a range of diseases, suggesting that this structural motif will continue to be significant in drug development. The research underscores the importance of developing selective antiglaucoma drugs, antitumor agents, and diagnostic tools, hinting at the rich potential for innovation within the sulfonamide class (Carta et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions would depend on the specific properties and potential applications of this compound. Given the presence of the sulfonamide and hydroxymethyl groups, this compound could potentially be explored for applications in medicinal chemistry or as an intermediate in organic synthesis .

properties

IUPAC Name |

2-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDKCOUCORRGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)